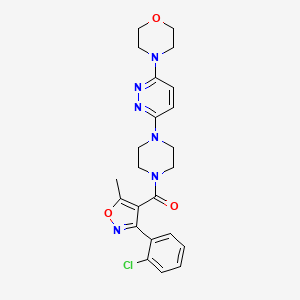

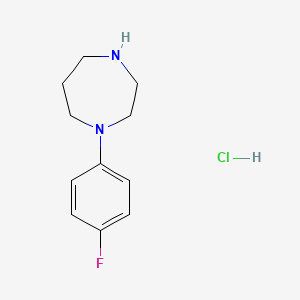

![molecular formula C29H28ClN3O4S2 B2524935 Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate CAS No. 670272-90-9](/img/structure/B2524935.png)

Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex quinoline derivatives involves multiple steps, starting with simpler compounds and gradually building up the desired molecular structure. In one study, the synthesis begins with Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate 1, which reacts with hydrazine hydrate in the presence of methanol to form a compound 2. This intermediate is then treated with aryl isothiocyanates to yield compound 3. Further reaction in the presence of sulfuric acid produces a series of aryl-N-(5-{4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-phenyl}(1,3,4,thiadiazol-2-yl))amides 4a-I, which have been tested for antimicrobial activity .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single crystal X-ray structural analysis. For instance, two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate were studied, revealing that both polymorphs have the same molecular geometries. They also share bifurcated O-H…O hydrogen bonds, which lead to the formation of molecular dimers. However, the dimers differ between the two polymorphs, with one being centrosymmetric (heterochiral) and the other homochiral .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives are complex and require precise conditions. For example, the cyclocondensation of isatoic anhydride with ethyl acetoacetate is a key step in the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. This process involves converting anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate. The resulting substituted quinolines are then further modified to construct the α-hydroxyacetic acid residue necessary for the synthesis of key arylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these synthesized compounds are closely related to their molecular structures and the presence of specific functional groups. The antimicrobial activity of the synthesized quinazolines, for example, is a direct result of their chemical structure, which allows them to interact with bacterial and fungal cells. The hydrogen bonding observed in the polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate affects their physical properties, such as solubility and melting points . The reactivity of the quinoline derivatives synthesized from isatoic anhydride and ethyl acetoacetate is influenced by the presence of the enolate and the subsequent modifications to the quinoline ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

New Quinazolines as Potential Antimicrobial Agents : A study described the synthesis of new quinazolines, showcasing a method that could potentially apply to the synthesis of related compounds like Ethyl 4-(4-chlorophenyl)-2-\[2-\[\(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate. These compounds were evaluated for their antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

One-Pot Gewald Synthesis of 2-Aminothiophenes : Research on the synthesis of 2-aminothiophene-3-carboxylates via the one-pot Gewald reaction could be relevant for understanding methods to synthesize or modify the compound (Tormyshev et al., 2006).

Antimicrobial Activity

Evaluation of Novel Heterocyclic Disperse Dyes : A study synthesized derivatives with thiophene moieties, assessing their dyeing performance on polyester fabrics and evaluating their antimicrobial properties. This research might offer insights into the functional applications of similar compounds in materials science and microbiology (Iyun et al., 2015).

Antimicrobial Activity of Schiff Bases : Schiff bases of aminothiophenes, including those with chlorophenyl groups, were synthesized and their antimicrobial activity was evaluated, providing a framework for studying the bioactive potential of related compounds (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Molecular Docking Studies

- Docking Studies and Antimicrobial Evaluation : A study involving synthesis, characterization, docking studies, and antimicrobial evaluation of derivatives could offer a model for understanding how Ethyl 4-(4-chlorophenyl)-2-\[2-\[\(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate might interact with biological targets (Spoorthy et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It includes studying how to handle and dispose of the compound safely.

Zukünftige Richtungen

This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.

Eigenschaften

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClN3O4S2/c1-5-18-19(13-31)26(32-21-11-29(3,4)12-22(34)24(18)21)39-15-23(35)33-27-25(28(36)37-6-2)20(14-38-27)16-7-9-17(30)10-8-16/h7-10,14H,5-6,11-12,15H2,1-4H3,(H,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZNIEITLDKFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)OCC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

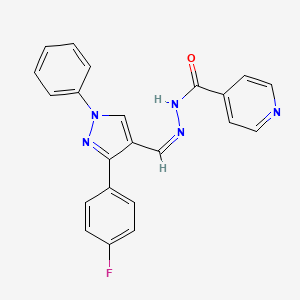

![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)

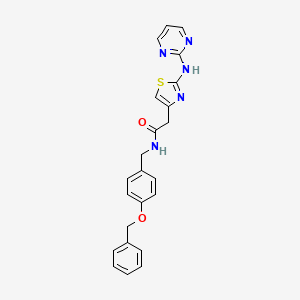

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)

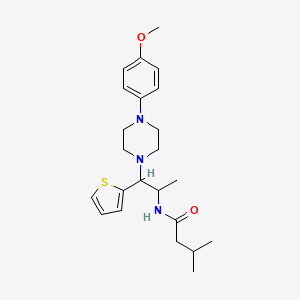

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)

![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)

![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)